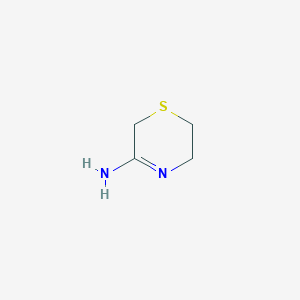

5,6-dihydro-2H-1,4-thiazin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dihydro-2H-1,4-thiazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGUDSBFDKXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474341 | |

| Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73028-67-8 | |

| Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Endogenous Presence of 5,6 Dihydro 2h 1,4 Thiazine Derivatives

Detection and Isolation from Biological Matrices

The identification of these thiazin-3-amine derivatives in tissues such as the brain has been a significant area of research, shedding light on their potential physiological roles.

Aminoethylcysteine (B1238168) ketimine (AECK), a cyclic sulfur-containing imino acid, has been successfully detected in bovine brain extracts. nih.gov Initial studies identified this compound in protein-free extracts of bovine brains at concentrations ranging from 2 to 3 nanomoles per gram of wet weight tissue. nih.gov The discovery of AECK, which is structurally similar to pipecolic acid, has raised questions regarding its function within the central nervous system. nih.gov It is hypothesized that AECK could play a role in modulating GABAergic neurotransmission. nih.gov This unstable cyclic ketimine can react with another molecule of itself, leading to a rapid cyclization and decarboxylation to form the more stable aminoethylcysteine ketimine decarboxylated dimer (AECK-DD). nih.gov

Lanthionine (B1674491) ketimine (LK), another sulfur-containing imino acid, has been identified in the human brain. nih.gov Research has confirmed its presence in human cerebral cortex samples from neurosurgical sources, with a mean concentration of 1.1 ± 0.3 nanomoles per gram. nih.gov The identification of LK as a normal metabolite in human nervous tissue suggests it may have important metabolic and physiological functions. nih.gov LK is believed to be formed from the amino acid lanthionine through the action of aminotransferases. mdpi.com

| Compound | Biological Matrix | Concentration |

| Aminoethylcysteine Ketimine (AECK) | Bovine Brain | 2-3 nmol/g wet weight nih.gov |

| Lanthionine Ketimine (LK) | Human Cerebral Cortex | 1.1 ± 0.3 nmol/g nih.gov |

Analytical Methodologies for Endogenous Thiazine (B8601807) Ketimines

The detection and quantification of these thiazine ketimines rely on a variety of sophisticated analytical techniques, often requiring derivatization to enhance the stability and detectability of these compounds.

Gas-liquid chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of thiazine ketimines. For the analysis of Aminoethylcysteine Ketimine (AECK) in bovine brain, GC was one of the primary methods used for its initial detection and quantification. nih.gov Similarly, a sensitive GC-MS/MS assay has been developed for the detection of the AECK dimer (AECK-DD) in various biological samples, including mouse and rat brain. nih.gov This method often involves the use of a stable isotope-labeled internal standard to ensure accuracy. nih.gov The analysis of lanthionine and its derivatives by GC typically requires derivatization to convert them into more volatile forms, such as their n-butyl esters of N(O)-trifluoroacetyl derivatives. nih.gov

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of thiazine ketimines. For Aminoethylcysteine Ketimine (AECK), HPLC was used alongside GC and enzymatic methods to confirm its identity and concentration in bovine brain extracts. nih.gov A highly sensitive HPLC method with electrochemical detection has also been developed for the determination of the AECK dimer (AECK-DD) in human plasma and cultured cells, proving to be significantly more sensitive than GC or HPLC with UV detection. nih.gov

The detection of Lanthionine Ketimine (LK) in the human brain was achieved using an HPLC procedure that takes advantage of the selective absorbance at 380 nm of the phenylisothiocyanate-ketimine adduct. nih.gov This derivatization with phenylisothiocyanate (PITC) allows for the sensitive detection of LK in biological samples like human urine as well. nih.gov More advanced ultrahigh-pressure liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS) assays have been developed to measure LK and its derivatives, such as lanthionine ketimine ethyl ester (LKE), in mouse serum, whole blood, and brain tissue. nih.gov To improve chromatographic separation and ionization, LK can be methylated using diazomethane. nih.gov

| Analytical Method | Target Compound(s) | Derivatization/Detection | Key Findings |

| Gas-Liquid Chromatography (GC) | AECK, AECK-DD, LK | Derivatization to n-butyl esters of N(O)-trifluoroacetyl derivatives | Initial detection and quantification of AECK in bovine brain. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | AECK, AECK-DD, LK | Phenylisothiocyanate (PITC) derivatization for UV detection; Electrochemical detection; Methylation for MS | Confirmed identity of AECK in bovine brain nih.gov; Highly sensitive detection of AECK-DD nih.gov; Detection of LK in human brain and urine. nih.govnih.gov |

Enzymatic assays provide a means to assess the biological activity of these thiazine derivatives. The presence of Aminoethylcysteine Ketimine (AECK) in bovine brain was confirmed through an enzymatic method based on its ability to inhibit D-amino acid oxidase activity. nih.gov The biological activity of Lanthionine Ketimine (LK) and its synthetic derivatives is often evaluated through cell-based assays. For instance, the neurotrophic activity of LK and its cell-penetrating ester derivative, lanthionine ketimine-5-ethyl ester (LKE), is assessed by their ability to potentiate the growth factor-dependent extension of neurites in cell culture. wikipedia.org This effect is thought to be mediated through the interaction of LK with the protein collapsin response mediator protein-2 (CRMP2). wikipedia.org

Physiological and Metabolic Implications of Endogenous 1,4-Thiazine Ketimines

The discovery of endogenous 1,4-thiazine ketimines in nervous tissue has prompted investigations into their potential physiological and metabolic significance. nih.govnih.gov

Speculative Roles in Central Nervous System Function

The presence of compounds like aminoethylcysteine ketimine in the brain, which is structurally similar to the cyclic imino acid pipecolic acid, has led to speculation about its role in the central nervous system. nih.gov While the precise functions are still under investigation, the identification of these molecules in nervous tissues suggests they may have important metabolic and physiological implications. nih.gov

Contribution to Biochemical Pathways in Nervous Tissues

The interaction of 1,4-thiazine ketimines with enzymes provides insight into their potential contribution to biochemical pathways. For instance, aminoethylcysteine ketimine has been shown to be a potent competitive inhibitor of D-amino acid oxidase. nih.gov This inhibition suggests a role in modulating the activity of this enzyme, which is involved in the metabolism of D-amino acids in the nervous system. The discovery of these compounds opens avenues for further research into their specific metabolic pathways and functions within nervous tissues. nih.gov

Table 2: Endogenously Detected 1,4-Thiazine Ketimines in Bovine Brain

| Compound Name | Trivial Name | Concentration Range (nmol/g) |

| 2H-1,4-thiazine-5,6-dihydro-3,5-dicarboxylic acid | Lanthionine ketimine | 0.5 - 1 |

| 2H-1,4-thiazine-5,6-dihydro-3-carboxylic acid | Aminoethylcysteine ketimine | 2 - 3 |

Synthetic Methodologies for 5,6 Dihydro 2h 1,4 Thiazine and Its Analogues

Strategies for 1,4-Thiazine Ring Construction

The formation of the 1,4-thiazine ring, a six-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 4, can be achieved through several strategic cyclization and rearrangement reactions. These methods provide access to the core dihydro-1,4-thiazine structure, which can be further elaborated.

Reactions Involving Aziridine (B145994) and Sulfur with Carbonyl Compounds for Dihydro-1,4-thiazine Scaffolds

A modern and efficient approach for constructing the 3,4-dihydro-2H-1,4-thiazine ring involves a regioselective and stereospecific [3+3] annulation reaction. This method utilizes pyridinium (B92312) 1,4-zwitterionic thiolates as the three-atom sulfur-containing component and substituted aziridines as the three-atom nitrogen-containing component. The reaction proceeds smoothly under mild conditions without the need for a metal catalyst or a strong base.

The mechanism is a domino sequence that includes an initial SN2 ring-opening of the aziridine by the thiolate, followed by an N-Michael addition cyclization, a retro-Michael addition, and finally, the extrusion of pyridine (B92270) to yield the functionalized 3,4-dihydro-2H-1,4-thiazine product. The regioselectivity of this annulation is significantly influenced by the nature of the substituents present on the aziridine ring. This catalyst-free method allows for the practical and enantio-retained preparation of these important heterocyclic scaffolds.

Cyclization Pathways from Aminoacrylates and Sulfur Chlorides

A general synthetic pathway involving the direct cyclization of aminoacrylates with sulfur chlorides (such as sulfur monochloride or sulfur dichloride) to form the 1,4-thiazine ring is not prominently documented in recent chemical literature. While sulfur chlorides are known reagents in the formation of sulfur-containing heterocycles, their specific application with aminoacrylates for this purpose is not a commonly cited strategy.

For context, a more established and frequently reported method for constructing the related benzo-1,4-thiazine ring system involves the condensation of 2-aminothiophenols with various carbonyl compounds, including β-ketoesters and β-diketones. nih.govresearchgate.net This highlights a common strategy where a bifunctional starting material containing both an amino group and a thiol is reacted with a substrate containing electrophilic carbon centers to build the heterocyclic ring.

Dealkoxylation Approaches from Pyrrolothiazine (B1262299) Precursors

The transformation of related heterocyclic systems, such as pyrrolo nih.govjustia.comthiazine (B8601807) precursors, into the 1,4-thiazine nucleus can be achieved through complex rearrangement reactions. An efficient domino transformation has been developed that begins with N,S-acetals, which can be derived from pyrrolothiazine-like structures.

This method utilizes a combination of phenyliodine(III) diacetate (PIDA) and iodine (I₂) to mediate a "one-step" regioselective methylene (B1212753) insertion. This process circumvents the need for the formation of traditional sulfoxide (B87167) intermediates. While not a simple dealkoxylation, this advanced methodology represents a pathway to convert a fused pyrrolothiazine system into a substituted 1,4-thiazine, demonstrating the utility of rearrangement strategies in heterocyclic synthesis.

Regioselective Synthesis via Alpha-Keto Spiro-Thiazolidine Rearrangements

A notable regioselective method for synthesizing dihydro-1,4-thiazine derivatives involves the rearrangement of an α-keto spiro-thiazolidine precursor. This process begins with the reaction of an α-bromocycloalkanone with 2-aminoethanethiol, which leads to the formation of a spiro-thiazolidinone intermediate where the oxo-group migrates to the position previously occupied by the bromine atom.

This spiro-thiazolidine derivative can then be transformed into the corresponding dihydro-1,4-thiazine. The rearrangement can be induced under various conditions, including treatment with bromine, iodine, copper (II) salts, or acids and bases, affording the product in moderate yields. Furthermore, exposing the spiro-thiazolidine derivative to microwave irradiation on a silica (B1680970) gel support also effectively yields the 1,4-thiazine compound.

| Starting Material | Reagent/Condition | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-thia-4-azaspiro[4.5]alkan-6-one | Bromine (Br₂) | Dichloromethane | 6 | 96 |

| 1-thia-4-azaspiro[4.5]alkan-6-one | Copper (II) Salt | Acetic Acid | - | Moderate |

| 1-thia-4-azaspiro[4.5]alkan-6-one | Silica Gel, Microwave | - | - | - |

Derivatization and Functionalization of the 1,4-Thiazine Core

Once the 1,4-thiazine nucleus is constructed, it can be further modified to introduce a variety of functional groups, enhancing its molecular diversity for chemical and pharmacological applications.

Introduction of Substituted Amino Groups (e.g., N-(4-Methoxyphenyl)-5,6-dihydro-2H-1,4-thiazin-3-amine Hydrobromide)

The introduction of substituted amino groups onto the 1,4-thiazine core is a key functionalization step. While the specific compound N-(4-Methoxyphenyl)-5,6-dihydro-2H-1,4-thiazin-3-amine Hydrobromide is commercially available, detailed synthetic protocols for its preparation from the parent amine are not readily found in the public domain literature. nih.gov

However, the general principles of such derivatizations are well-established in related, more complex fused 1,4-thiazine systems. For instance, in the synthesis of dipyrido-1,4-thiazine derivatives, the nitrogen atom of the thiazine ring can be readily N-alkylated, N-arylated, and N-heteroarylated. researchgate.net Similarly, syntheses of 6-aminoalkyldiquino-1,4-thiazines have been developed where the thiazine nitrogen is functionalized with dialkylaminoalkyl chlorides. nih.gov These examples demonstrate that standard nucleophilic substitution reactions on the thiazine nitrogen are a viable and common strategy for introducing a wide array of substituted amino functionalities to this class of heterocyclic compounds.

Synthesis of Oxime Derivatives (e.g., 5,6-Dihydro-3-methylamino-2H-1,4-thiazin-2-one Oxime)

The synthesis of 5,6-dihydro-3-methylamino-2H-1,4-thiazin-2-one oxime can be approached through a multi-step process. This typically involves the initial construction of the core heterocyclic ring, 5,6-dihydro-2H-1,4-thiazin-3(4H)-one, followed by functional group manipulations to introduce the methylamino and oxime moieties.

Detailed Research Findings:

A potential synthetic approach commences with the reaction of 2-aminoethanethiol with a suitable three-carbon electrophile to form the thiazinone ring. For instance, the condensation of 2-aminoethanethiol with ethyl chloroacetate (B1199739) could yield the foundational 5,6-dihydro-2H-1,4-thiazin-3(4H)-one.

The subsequent introduction of the methylamino group at the 3-position is a critical step. This could potentially be achieved through a variety of methods, such as direct amination or via a more reactive intermediate. One possible route involves the conversion of the lactam to a thio-lactam using a reagent like Lawesson's reagent, followed by reaction with methylamine.

The final step is the oximation of the ketone at the 2-position. This is a standard transformation in organic synthesis, typically accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. lgcstandards.com The reaction conditions would need to be optimized to ensure the selective oximation without affecting other functional groups in the molecule.

The proposed synthetic scheme is outlined below:

Scheme 1: Plausible Synthetic Route for 5,6-dihydro-3-methylamino-2H-1,4-thiazin-2-one Oxime

Formation of the Thiazinone Ring: 2-Aminoethanethiol + Ethyl Chloroacetate → 5,6-dihydro-2H-1,4-thiazin-3(4H)-one

Introduction of the Methylamino Group: 5,6-dihydro-2H-1,4-thiazin-3(4H)-one → Intermediate → 5,6-dihydro-3-methylamino-2H-1,4-thiazin-2-one

Oximation: 5,6-dihydro-3-methylamino-2H-1,4-thiazin-2-one + Hydroxylamine hydrochloride → 5,6-dihydro-3-methylamino-2H-1,4-thiazin-2-one oxime

Structural Characterization and Tautomerism of 1,4 Thiazine Systems

Investigation of Tautomeric Forms within the 1,4-Thiazine System

The 1,4-thiazine ring system, which forms the core of 5,6-dihydro-2H-1,4-thiazin-3-amine, can theoretically exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, the equilibrium between the amino and imino forms is of primary interest. The amino tautomer is this compound, while the imino tautomer is 3-imino-3,4,5,6-tetrahydro-2H-1,4-thiazine.

Theoretical studies on related 2-amino-thiazoline systems have suggested that the amino tautomer is generally more stable than the imino form. This preference is attributed to the energetic differences between the tautomeric states. The investigation into which form predominates is crucial for understanding the compound's reactivity and potential interactions in various chemical and biological systems.

Advanced Spectroscopic Analysis

Spectroscopic methods are invaluable tools for identifying and distinguishing between tautomeric forms. Each technique provides unique insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Form Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for elucidating the structure of organic molecules in solution. The chemical shifts of protons and carbon atoms are highly sensitive to their electronic environment, which differs significantly between the amino and imino tautomers.

While specific spectral data for this compound is not extensively documented in publicly available literature, characteristic chemical shifts for related 1,4-thiazine derivatives can be used for analysis. For instance, in related benzothiazine derivatives, the protons of the thiazine (B8601807) ring exhibit specific signals that can confirm the dihydro-thiazine structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1,4-Thiazine Derivatives

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-160 (for C=N in imino form) |

| C3 | - | ~160-170 (for C-NH2 in amino form) |

| C5 | 2.5 - 3.5 (m) | ~25-35 |

| C6 | 3.0 - 4.0 (m) | ~45-55 |

| N-H (ring) | 4.0 - 5.0 (br s) | - |

| N-H₂ (amino) | 5.0 - 7.0 (br s) | - |

Note: The data in this table are representative values for related 1,4-thiazine systems and are provided for illustrative purposes. Actual values for this compound may vary.

The presence of a broad singlet for the NH₂ protons and the specific chemical shifts for the methylene (B1212753) protons (C5 and C6) in the ¹H NMR spectrum would be indicative of the amino tautomer. In the ¹³C NMR spectrum, the chemical shift of the C3 carbon would be a key indicator, with a value in the range of 160-170 ppm suggesting an sp²-hybridized carbon attached to an amino group.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a useful tool for identifying the predominant tautomeric form.

Key vibrational modes to distinguish between the amino and imino tautomers include the N-H, C=N, and C=C stretching vibrations.

Table 2: Characteristic IR Vibrational Frequencies for Tautomeric Forms

| Vibrational Mode | Tautomer | Characteristic Frequency (cm⁻¹) |

| N-H stretch (amine) | Amino | 3400-3200 (two bands) |

| N-H stretch (imine) | Imino | ~3300 (one band) |

| C=N stretch | Imino | 1680-1640 |

| C=C stretch | Amino | 1650-1600 |

| N-H bend (amine) | Amino | 1640-1560 |

Note: These are general frequency ranges and can vary based on the specific molecular environment.

The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would strongly support the existence of the primary amino group in the amino tautomer. Conversely, a single N-H stretch and a strong C=N stretching band would indicate the presence of the imino tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores, or light-absorbing groups, differ between the amino and imino tautomers, leading to distinct absorption spectra.

The amino tautomer contains a C=C double bond conjugated with the nitrogen and sulfur atoms, while the imino tautomer has a C=N double bond. An important electronic transition to consider is the n→π* transition, which involves the excitation of a non-bonding electron (from nitrogen or sulfur) to an anti-bonding π* orbital. The wavelength of maximum absorption (λ_max) for this transition would differ for the two tautomers. While specific UV-Vis data for this compound is scarce, studies on related heterocyclic systems demonstrate the utility of this technique in tautomeric analysis.

Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecular structure in the solid state.

X-ray Crystallography for Molecular Geometry and Planarity Assessment

A crystallographic study of this compound would definitively establish which tautomer exists in the solid state and provide precise measurements of the C-N bond lengths within the amidine moiety. A C-N bond length intermediate between a typical single and double bond could suggest delocalization of electron density, a feature often seen in such systems.

Biological Activities and Pharmacological Potential of 5,6 Dihydro 2h 1,4 Thiazin 3 Amine Derivatives

Evaluation of Potential Medicinal Properties for Specific 1,4-Thiazine Derivatives (e.g., 5,6-Dihydro-3-methylamino-2H-1,4-thiazin-2-one Oxime)

Research into synthetic 1,4-thiazine derivatives has uncovered promising medicinal properties, particularly in the realms of antimicrobial and antiviral activities. The focus of these investigations has often been on structure-activity relationships to optimize therapeutic potential.

Antimicrobial Activity Investigations

Thiazine (B8601807) derivatives have been noted for their significant antimicrobial properties. In one study assessing various thiazine compounds, derivatives structurally similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited enhanced efficacy when compared to established antibiotics such as ampicillin (B1664943) and streptomycin. nih.gov The potent nature of their antibacterial effects was quantified by their minimum inhibitory concentrations (MICs). nih.gov

Table 1: Antibacterial Activity of Thiazine Derivatives

| Metric | Value Range | Implication |

|---|

Data sourced from a study on thiazine compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime. nih.gov

Antiviral Activity Investigations

The therapeutic potential of this chemical family extends to antiviral applications. While research on 5,6-Dihydro-3-methylamino-2H-1,4-thiazin-2-one Oxime itself is specific, studies on structurally related thiadiazine derivatives have shown promising results against viral pathogens. A series of novel 1,3,4-thiadiazine derivatives were synthesized and evaluated for their in-vitro activity against the herpes simplex virus (HSV). nih.gov Several of these compounds displayed highly potent anti-HSV activity. nih.gov One of the most effective compounds demonstrated marked inhibition against both HSV-1 and HSV-2, coupled with low cytotoxicity, indicating a high selectivity index. nih.gov

Table 2: In-Vitro Antiviral Activity of a Lead 1,3,4-Thiadiazine Derivative

| Virus Strain | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀ in µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| HSV-1 | 77.04 | >1000.00 | 12.98 |

| HSV-2 | 30.00 | >1000.00 | 33.33 |

IC₅₀ (half-maximal inhibitory concentration) represents the concentration at which a drug inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of cells. SI (Selectivity Index = CC₅₀/IC₅₀) is a measure of the drug's specificity for the virus. nih.gov

Elucidating the Role of Endogenous 1,4-Thiazine Ketimines in Biological Systems

Beyond synthetically derived compounds, naturally occurring 1,4-thiazine structures play a role in biological processes. The investigation into these endogenous molecules is beginning to unravel their impact on metabolic pathways and their physiological significance, particularly within the central nervous system.

Impact on Enzymatic Pathways (e.g., D-Amino Acid Oxidase Inhibition by Aminoethylcysteine (B1238168) Ketimine)

An important endogenous 1,4-thiazine is 2H-1,4-Thiazine-5,6-dihydro-3-carboxylic acid, also known as aminoethylcysteine ketimine. This cyclic sulfur-containing imino acid has been identified and quantified in bovine brain extracts. mdpi.com A key aspect of its biological function is its interaction with enzymatic pathways. Research has confirmed its role as an inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids through oxidative deamination. mdpi.comnih.gov The DAAO enzyme is crucial for regulating the levels of D-amino acids, and its inhibition by molecules like aminoethylcysteine ketimine can have significant downstream effects on metabolic and signaling pathways. mdpi.comnih.gov The physiological role of DAAO in the liver and kidney is primarily the detoxification of accumulated D-amino acids. nih.gov

Unraveling Overall Physiological Function in Brain and Nervous Tissues

Table 3: Concentration of Aminoethylcysteine Ketimine in Bovine Brain Tissue

| Tissue Source | Concentration (nmol/g wet weight) |

|---|

Data obtained from analysis of protein-free brain extracts. mdpi.com

Computational and Theoretical Studies of 5,6 Dihydro 2h 1,4 Thiazin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

There is currently a lack of specific published data from quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 5,6-dihydro-2H-1,4-thiazin-3-amine. Such studies would be invaluable for elucidating its electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential. This information is fundamental to understanding the molecule's stability, reactivity, and potential interaction with biological targets.

For related, yet distinct, thiazine (B8601807) derivatives, quantum chemical calculations have been employed. For instance, studies on certain benzo-1,4-thiazine derivatives have utilized computational methods to explore their molecular geometries and electronic characteristics. However, these findings cannot be directly extrapolated to this compound due to structural differences that would significantly alter the electronic landscape of the molecule.

Molecular Dynamics Simulations for Conformational Behavior and Stability

Similarly, specific molecular dynamics (MD) simulation studies for this compound are not available in the current body of scientific literature. MD simulations would provide crucial insights into the conformational flexibility of the thiazinane ring and the orientation of the exocyclic amine group. Understanding the accessible conformations and their relative energies is essential for predicting how the molecule might bind to a receptor or enzyme active site.

While MD simulations have been performed on other heterocyclic compounds, including some complex thiazine-containing structures, the absence of such a study on this compound means that its dynamic behavior and the stability of its different conformers remain computationally uncharacterized.

In Silico Approaches for Predicting Reactivity and Biological Interactions

In the absence of dedicated experimental or computational studies, in silico tools could be used to predict the reactivity and potential biological interactions of this compound. These approaches often rely on quantitative structure-activity relationship (QSAR) models or molecular docking simulations. However, without established computational models or specific biological targets identified for this compound, any such predictions would be purely speculative.

The development of reliable in silico models for this compound would first require foundational data from quantum chemical calculations and molecular dynamics simulations to parameterize and validate the predictive models.

Future Perspectives and Research Frontiers

Deepening Understanding of Endogenous 1,4-Thiazine Metabolism and Signaling Pathways

While extensive research has focused on the synthesis and pharmacological effects of 1,4-thiazine derivatives, a comprehensive understanding of their endogenous metabolism and the specific signaling pathways they modulate remains a developing field. Elucidating these mechanisms is critical for predicting the efficacy, and metabolic fate of new drug candidates.

Recent studies have begun to shed light on these complex processes. For instance, research on 1,4-benzothiazine derivatives has shown that they can induce apoptosis (programmed cell death) in thymocytes. This process is mediated through a cascade of biochemical events that includes the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), acidic sphingomyelinase (aSMase), and subsequent generation of ceramide. nih.gov Furthermore, these 1,4-benzothiazine analogs were found to activate key executioner proteins in the apoptotic pathway, namely caspase-8, caspase-9, and caspase-3. nih.gov

The biogenetic pathways of related thiazine-containing natural products are also providing clues. A plausible biosynthetic route for thiasporines, which feature a 1,3-thiazine ring, has been proposed to start from the condensation of anthranilic acid and cysteine. This is followed by a series of reactions including intramolecular condensation, dehydration, ring expansion, and enolization to form the final 5-hydroxy-4H-1,3-thiazin-4-one ring system. nih.gov Understanding such natural synthetic strategies can inspire new laboratory syntheses and provide insight into how these structures might be processed or mimicked by endogenous systems. The metabolic degradation of the related tetrahydro-oxazine ring has been shown to produce smaller one- or two-carbon fragments that enter the body's natural metabolic pathways, a phenomenon observed in multiple species including dogs, rats, mice, and humans. acs.org Future research must aim to determine if the 5,6-dihydro-2H-1,4-thiazin-3-amine core undergoes similar metabolic transformations.

Advancements in Stereoselective Synthesis of 1,4-Thiazine Frameworks

The three-dimensional structure of a molecule is crucial for its biological activity. As many biological targets are chiral, the ability to synthesize specific stereoisomers of 1,4-thiazine derivatives is essential for developing more potent and selective drugs. Recent years have seen significant progress in stereoselective synthesis, moving beyond racemic mixtures to the precise construction of single enantiomers.

A notable advancement is the development of a catalyst-free, stereospecific [3+3] annulation reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines. rsc.org This method allows for the creation of highly functionalized 3,4-dihydro-2H-1,4-thiazines while retaining the stereochemistry of the starting materials. rsc.org The reaction proceeds through a domino sequence of ring-opening, cyclization, and extrusion under mild conditions. rsc.org

Other innovative strategies include:

Chiral Amino Acid-Derived Synthesis: A convenient synthesis for chiral 3,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazines has been developed utilizing amino acids as the chiral source. nih.gov

L-Proline Catalysis: The amino acid L-proline has been used as a catalyst in green protocols for the synthesis of rsc.orgnih.gov-thiazines. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been employed in the stereoselective synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.gov

Heterogeneous Catalysis: A novel, one-pot, three-component protocol using a reusable magnetic nanorod catalyst functionalized with L-proline has been reported for the stereoselective synthesis of spirocyclic pyrrolothiazolidines, demonstrating high diastereoselectivity. nih.gov

These methods represent a significant leap forward, enabling the creation of structurally complex and stereochemically pure 1,4-thiazine derivatives for biological evaluation.

Rational Design of Novel Bioactive 1,4-Thiazine Derivatives through Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. By systematically altering the 1,4-thiazine scaffold and its substituents, researchers can rationally design new analogs with improved properties.

Key SAR findings for 1,4-thiazine and related structures have been established:

Scaffold Variation: In studies on apoptosis-inducing agents, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine led to a decrease in activity, whereas changing it to a 1,2,3,4-tetrahydroquinoline (B108954) did not result in a significant change. nih.gov This highlights the critical role of the sulfur atom in the thiazine (B8601807) ring for this specific biological function. Similarly, replacing a 4-thiazolidinone (B1220212) ring with a 1,3-thiazin-4-one in a series of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors caused a dramatic decrease in inhibitory activity. nih.gov

Side-Chain Modifications: For the apoptosis-inducing 1,4-benzothiazines, replacing an imidazole (B134444) group on the side chain with various piperazines also decreased activity. nih.gov However, substituting it with a benzimidazole (B57391) did not alter the apoptotic activity. nih.gov This suggests that the electronic and steric properties of the heterocyclic side chain are finely tuned for target interaction.

Functional Group Alteration: The removal of an alcoholic hydroxyl group from the side chain of apoptosis-inducing 1,4-benzothiazine analogs, either through dehydration to an olefin or by converting it into an ether, led to an increase in activity. nih.gov

These findings are instrumental for the rational design of future compounds. For example, molecular docking studies on hDHODH inhibitors revealed that a hydrogen bond between the carbonyl group of the thiazolidinone/thiazinone ring and the amino acid Tyr38 was crucial for activity. nih.gov This knowledge allows for the targeted synthesis of new derivatives that preserve or enhance this key interaction.

| Compound Series | Structural Modification | Effect on Biological Activity | Target/Assay | Reference |

| 1,4-Benzothiazine Analogs | Replacement of 1,4-benzothiazine with 1,4-benzoxazine | Decreased Activity | Apoptosis Induction | nih.gov |

| 1,4-Benzothiazine Analogs | Replacement of imidazole side chain with piperazine | Decreased Activity | Apoptosis Induction | nih.gov |

| 1,4-Benzothiazine Analogs | Removal/conversion of alcoholic -OH group | Increased Activity | Apoptosis Induction | nih.gov |

| 4-Thiazolidinone Analogs | Replacement of 4-thiazolidinone with 1,3-thiazin-4-one | Dramatically Decreased Activity | hDHODH Inhibition | nih.gov |

| 1,3,4-Thiadiazine Analogs | Presence of 2-amino-6H-1,3,4-thiadizine moiety | Favorable for Inhibition | BACE-1 Inhibition | biointerfaceresearch.com |

Exploration of Uncharted Therapeutic Applications for 1,4-Thiazine Based Compounds

The 1,4-thiazine nucleus is a privileged scaffold, with its derivatives demonstrating a remarkable spectrum of pharmacological activities. nih.gov While many applications are well-established, significant potential exists for exploring new therapeutic frontiers.

Established Activities of Thiazine Derivatives:

Antimicrobial: Activity against bacteria (including M. tuberculosis) and fungi is widely reported. nih.govrsc.orgactascientific.com

Anticancer: Derivatives have been shown to induce apoptosis and exhibit cytotoxic effects. nih.govresearchgate.net

Anti-inflammatory & Analgesic: Thiazine analogs have shown anti-inflammatory and pain-relieving properties. nih.govnih.gov

Cardiovascular: Antihypertensive and antiarrhythmic activities have been observed. nih.govnih.govrsc.org

Neuroprotective & CNS-active: The core structure is found in tranquilizers, and derivatives have shown neuroprotective potential. actascientific.comwikipedia.org

Future research is poised to build upon this broad foundation to tackle more specific and challenging diseases. The proven ability of 1,4-benzothiazines to activate caspase-dependent apoptosis pathways suggests a more targeted approach could be taken in cancer therapy, designing derivatives that are selective for specific tumor types or that overcome resistance mechanisms. nih.gov

Furthermore, the discovery of 1,3,4-thiadiazine derivatives with BACE-1 inhibitory activity opens a promising, though currently uncharted, avenue for the development of drugs for neurodegenerative diseases like Alzheimer's disease. biointerfaceresearch.com The fight against antimicrobial resistance could also be advanced by designing 1,4-thiazine compounds that target novel bacterial enzymes or that are effective against multidrug-resistant strains. nih.govresearchgate.net The versatility of the 1,4-thiazine core ensures that its exploration will continue to yield compounds with novel and valuable therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 5,6-dihydro-2H-1,4-thiazin-3-amine with high purity?

A two-step approach is often employed: (1) Cyclization of a thiol-containing precursor with an amine under controlled pH conditions, followed by (2) purification via recrystallization or column chromatography to achieve ≥98% purity. Grignard reagent-mediated alkylation at low temperatures (e.g., –78°C) with boron trifluoride etherate as a stabilizing agent can enhance chemoselectivity and reduce side reactions . Solvent-free methods, similar to those used for triazine derivatives, may also be adapted to minimize impurities .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

- 1H/13C NMR : To verify the amine and thiazine ring protons (e.g., δ 3.2–3.8 ppm for dihydrothiazine CH₂ groups) .

- X-ray crystallography : For unambiguous confirmation of the six-membered ring conformation and substituent positions, as demonstrated in related dihydrothiazine structures .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., observed m/z 159.20 for C₅H₉N₃OS) .

Q. What are the key considerations for ensuring the stability of this compound in different solvents?

Stability varies with solvent polarity and storage conditions:

- Chlorinated solvents (e.g., CHCl₃) : Preferred for short-term storage due to low reactivity.

- Aqueous environments : Avoid prolonged exposure to prevent hydrolysis; lyophilization is recommended for long-term stability .

- Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. What methodologies are employed to resolve data contradictions in the stereochemical outcomes of this compound derivatives?

Contradictions in stereochemical assignments (e.g., chair vs. boat conformations) can arise from crystallographic vs. spectroscopic data. To resolve these:

- Perform dynamic NMR experiments to assess ring-flipping kinetics.

- Compare experimental X-ray diffraction data with computational models (DFT or MD simulations) to validate electron density maps .

- Use circular dichroism (CD) for chiral derivatives to correlate absolute configuration with observed optical activity .

Q. How can stability-indicating chromatographic methods be optimized for detecting degradation products of this compound in pharmaceutical matrices?

Adapt reverse-phase HPLC with the following parameters:

- Column : C18 (150 × 4.6 mm, 3.5 µm).

- Mobile phase : Gradient of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 50:50 over 20 min).

- Detection : UV at 254 nm for oxime degradation products (e.g., 3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime, a known impurity in ranitidine) . Validate method robustness using forced degradation studies (acid/base/thermal stress) per ICH Q2(R1) guidelines.

Q. What computational approaches are used to predict the reactivity and tautomeric forms of this compound?

- Density Functional Theory (DFT) : Calculate tautomerization energy barriers (e.g., amine ↔ imine forms) using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibrium in polar vs. nonpolar solvents.

- Docking studies : Predict binding interactions with biological targets (e.g., proteases) to guide pharmacological studies .

Data Contradiction Analysis

- Example : Discrepancies in ring conformation (6-membered vs. 5-membered) observed in X-ray data vs. prior literature.

- Resolution : Re-evaluate crystallographic refinement parameters (e.g., thermal displacement factors) and cross-validate with NMR coupling constants (J values) for ring protons .

Key Stability Data

| Condition | Stability Outcome | Reference |

|---|---|---|

| H₂O (25°C, 24 hr) | 85% recovery | |

| CHCl₃ (4°C, 1 mo) | 98% recovery | |

| Air (RT, 7 days) | 70% degradation (oxime formation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.